molecular formula C21H26Cl2N2O4S2 B12202112 1,4-Bis(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methylpiperazine

1,4-Bis(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methylpiperazine

Cat. No.: B12202112
M. Wt: 505.5 g/mol
InChI Key: ZYPQPHLGLLTNCR-UHFFFAOYSA-N
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Description

1,4-Bis(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methylpiperazine is a complex organic compound characterized by its unique structure, which includes two 4-chloro-2,5-dimethylbenzenesulfonyl groups attached to a 2-methylpiperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methylpiperazine typically involves the reaction of 2-methylpiperazine with 4-chloro-2,5-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the 4-chloro-2,5-dimethylbenzenesulfonyl groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives.

Scientific Research Applications

1,4-Bis(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(4-chlorobenzenesulfonyl)-2-methylpiperazine
  • 1,4-Bis(2,5-dimethylbenzenesulfonyl)-2-methylpiperazine

Uniqueness

1,4-Bis(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methylpiperazine is unique due to the presence of both chloro and dimethyl substituents on the benzenesulfonyl groups. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C21H26Cl2N2O4S2

Molecular Weight

505.5 g/mol

IUPAC Name

1,4-bis[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine

InChI

InChI=1S/C21H26Cl2N2O4S2/c1-13-10-20(15(3)8-18(13)22)30(26,27)24-6-7-25(17(5)12-24)31(28,29)21-11-14(2)19(23)9-16(21)4/h8-11,17H,6-7,12H2,1-5H3

InChI Key

ZYPQPHLGLLTNCR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C

Origin of Product

United States

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